Decyl stearate
Overview
Description
Decyl stearate is a chemical compound with the molecular formula C28H56O2 . It is a type of chemical entity and a subclass of chemical compounds . The chemical formula of this compound is C28H56O2 and its canonical SMILES is CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC .
Synthesis Analysis
The synthesis of this compound and similar esters often involves the process of esterification . This process typically uses different kinds of alcohols and stearic acid as reactants in a self-designed reactor . The reaction process of all five esters was analyzed by the integral method, and the activation energy, pre-exponential factor, and kinetic model were obtained for the five esters .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H56O2 . The structure of esters like this compound is commonly expressed as H−(O−CH2)n−O−S(=O)2−O−Na+ .
Chemical Reactions Analysis
Esters like this compound typically undergo reactions such as hydrolysis . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 424.428±0 dalton . The esters produced showed to possess relatively high enthalpies of fusion above 190 J/g and thermal stability over three repeated cycles . The melting points measured ranged between 20 °C and 50 °C, therefore proving to be interesting candidates for low-medium temperature applications such as heating and cooling in buildings .
Scientific Research Applications
Polymer Properties
Decyl stearate and related compounds have been investigated for their impact on the properties of polymers. A study by (Bohdanecký & Netopilík, 1995) reviewed intrinsic viscosity data for poly(decyl acrylate) and similar polymers, analyzing their unusual values of the Mark-Houwink-Kuhn-Sakurada exponent under certain conditions. This research is significant for understanding polymer behavior, especially in solvents and under theta conditions.
Compatibility in Pharmaceutical Formulations
In pharmaceutical formulations, the compatibility and stability of active ingredients with excipients like this compound derivatives are crucial. A study by (Chaves et al., 2013) focused on the drug-excipient compatibility of diethylcarbamazine citrate with various excipients, including magnesium stearate, demonstrating the importance of selecting appropriate excipients for drug stability.
Drug Release Mechanisms
The role of stearate compounds in drug release is a significant area of research. A study by (Sun et al., 2018) investigated how butyl stearate affected the drug release period of isoperidone-loaded microspheres, providing insights into controlled drug release technologies.
Lipotoxicity in Liver Cells
The impact of fatty acids like stearate on liver cells is another research focus. (Mantzaris et al., 2011) studied how stearate induced lipotoxicity in liver cells, exploring the mechanisms behind fatty acid-induced cellular damage.
Cosmetic Applications
In the cosmetics industry, the safety and efficacy of stearate compounds are essential. Studies by (Lanigan, 2001) and (Andersen, 2005) have assessed the safety of Octyldodecyl Stearoyl Stearate in cosmetic formulations, contributing to the understanding of its use as a skin-conditioning agent.
Catalytic Decomposition
The role of stearates in catalytic processes is also a subject of research. (Bal'kov & Skibida, 1969) studied the influence of oxidation products on the catalytic decomposition of n-decyl hydroperoxide by copper stearate, highlighting the importance of understanding catalytic mechanisms in chemical processes.
Bioactivity of Stearates
The bioactivity of stearates and their derivatives is another key research area. A study by (Raga et al., 2011) found that certain stearates exhibited analgesic and anti-inflammatory activities, indicating potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
decyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h3-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBODESQIOVVMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067691 | |
Record name | Decyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32509-55-0, 55194-65-5 | |
Record name | Decyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32509-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032509550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1-methylnonyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055194655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, decyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78N654V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.